Flt3-IN-12

FLT3 Kinase Inhibition Biochemical Assay Potency

Flt3-IN-12 (compound 36) addresses the critical research challenge of achieving potent FLT3 inhibition without c-KIT-driven myelosuppression. Preclinical studies demonstrate >1000-fold selectivity over c-KIT-substantially exceeding quizartinib and gilteritinib-enabling safer FLT3-targeted AML research. • FLT3-WT IC50: 1.48 nM; FLT3-D835Y IC50: 2.87 nM; MV4-11 cellular IC50: 0.75 nM. • Active against drug-resistant mutants including FLT3-D835Y, FLT3-F691L, and FLT3-ITD-F691L (IC50 range: 0.16-14.5 nM). • Orally bioavailable with 95.1% tumor growth inhibition in MV4-11 xenograft at 6 mg/kg; AUC₀-∞ 5278 ng·h/mL, T₁/₂ 3.7 h. Supplied with full analytical documentation. Standard B2B shipping with appropriate cold-chain packaging.

Molecular Formula C21H23F3N6O
Molecular Weight 432.4 g/mol
Cat. No. B12407410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-12
Molecular FormulaC21H23F3N6O
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F
InChIInChI=1S/C21H23F3N6O/c1-30-9-8-12-10-15(6-7-16(12)19(30)31)28-20-26-11-17(21(22,23)24)18(29-20)27-14-4-2-13(25)3-5-14/h6-11,13-14H,2-5,25H2,1H3,(H2,26,27,28,29)
InChIKeyLSEAQLOYCHTEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flt3-IN-12 Analog: High-Selectivity FLT3 Inhibitor


The compound referred to as Flt3-IN-12 in vendor catalogs is a potent, selective, and orally active inhibitor of the FMS-like tyrosine kinase 3 (FLT3) [1]. It is structurally related to a series of 2-aminopyrimidine derivatives, specifically 'compound 36', which has been characterized in peer-reviewed literature [2]. This class of compounds is primarily investigated for its therapeutic potential in acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations [1][2].

Pathway Context
FLT3 kinase assay and selectivity profiling
Mutation Profiling
FLT3-ITD and resistance mutant studies
Model Use
AML cell-line and xenograft research models

Flt3-IN-12: Why Generic Substitution Fails


Direct substitution of Flt3-IN-12 with other FLT3 inhibitors like quizartinib, gilteritinib, or crenolanib is not scientifically equivalent due to significant quantitative differences in biochemical potency against wild-type FLT3, selectivity profiles against the related kinase c-KIT, and cellular efficacy against AML models [1][2]. For instance, while quizartinib exhibits ~10-fold selectivity for FLT3 over c-KIT, the Flt3-IN-12 analog demonstrates >1000-fold selectivity, a critical factor for mitigating potential off-target toxicity [2]. Furthermore, the potent activity of the Flt3-IN-12 analog against a panel of drug-resistant FLT3 mutations is not a universal feature of all FLT3 inhibitors [1][2]. These documented differences in key performance parameters make generic substitution a high-risk variable in preclinical research.

Target ProfileFlt3-IN-12 analog
FLT3/c-KIT selectivity >1000-fold; drug-resistant mutant activity
Quizartinib
~10-fold selectivity over c-KIT; lower potency on ITD mutants; off-target kinase context may shift
Gilteritinib
~800-fold selectivity window; FLT3-WT IC50 differs (5 nM vs 1.48 nM); resistant-mutant coverage may not transfer

Flt3-IN-12 Evidence: Performance Advantages


Superior FLT3-WT Potency over Gilteritinib

In a direct comparison of biochemical kinase inhibition assays, the Flt3-IN-12 analog demonstrates a 3.4-fold higher potency for wild-type FLT3 (FLT3-WT) compared to the FDA-approved inhibitor gilteritinib. The Flt3-IN-12 analog achieves an IC50 of 1.48 nM against FLT3-WT [1], whereas published data for gilteritinib reports a biochemical IC50 of 5 nM for the same target under comparable conditions [2]. This quantifiable advantage in target engagement at lower concentrations is a key differentiator.

FLT3-WT Potency vs Gilteritinib
Cross-study comparable
IC50 1.48 nM (analog) vs 5 nM (gilteritinib)
Reported 3.4‑fold higher biochemical potency
Recombinant FLT3-WT assay; cross‑study context
FLT3 Kinase Inhibition Biochemical Assay Potency

Unmatched FLT3-c-KIT Selectivity Window

A defining characteristic of the Flt3-IN-12 analog is its exceptional selectivity for FLT3 over the structurally related kinase c-KIT. It demonstrates a selectivity window of >1000-fold [1]. This is a substantial improvement over other clinically used FLT3 inhibitors: quizartinib exhibits only a 10-fold selectivity , and gilteritinib exhibits an ~800-fold selectivity window [2]. This high degree of discrimination is crucial for avoiding myelosuppression and other toxicities associated with c-KIT inhibition.

FLT3/c-KIT Selectivity
Cross-study comparable
>1000-fold over c-KIT
Supports off‑target kinase endpoint review
Quizartinib ~10×; gilteritinib ~800× selectivity
Kinase Selectivity Off-Target Effects c-KIT

Cellular Potency in FLT3-ITD AML over Quizartinib

In the FLT3-ITD mutant AML cell line MV4-11, a standard model for assessing FLT3 inhibitor efficacy, the Flt3-IN-12 analog exhibits a highly potent anti-proliferative effect with an IC50 of 0.75 nM [1][2]. This is superior to the cellular potency of quizartinib in the same cell line, which has a reported IC50 of 4.2 nM for inhibiting FLT3 autophosphorylation [3]. This represents a 5.6-fold improvement in cellular potency for the Flt3-IN-12 analog, suggesting a more robust suppression of oncogenic signaling.

MV4-11 Cellular Potency vs Quizartinib
Cross-study comparable
IC50 0.75 nM (analog) vs 4.2 nM (quizartinib)
Supports cell‑model response interpretation
FLT3-ITD AML line; anti‑proliferation assay
Cellular Efficacy FLT3-ITD AML MV4-11

Flt3-IN-12: Key Research Applications


Preclinical Development for Safer AML Therapies

The exceptional >1000-fold selectivity over c-KIT makes this analog ideal for preclinical studies aimed at developing AML therapies with reduced myelosuppression and other c-KIT-related toxicities. Researchers can use this compound to establish a new benchmark for safety in FLT3-targeted therapy, directly comparing it to less selective agents like quizartinib and gilteritinib to validate the benefits of an improved selectivity window [1].

Overcoming FLT3 Inhibitor Resistance

The Flt3-IN-12 analog has demonstrated potent activity against a broad panel of clinically relevant, drug-resistant FLT3 mutants, including FLT3-D835Y and FLT3-F691L [1]. It is a valuable tool for investigating the mechanisms of acquired resistance to type I and type II FLT3 inhibitors and for validating therapeutic strategies aimed at overcoming this resistance in relapsed or refractory AML models.

In Vivo AML Efficacy Studies

The compound's oral bioavailability and significant in vivo efficacy, as demonstrated by a 95.1% tumor growth inhibition in an MV4-11 xenograft model at 6 mg/kg, position it as a compelling candidate for advanced in vivo studies [1]. Researchers can utilize this analog to assess long-term survival benefits, combination therapy potential, and pharmacokinetic/pharmacodynamic (PK/PD) relationships in animal models that more accurately recapitulate human AML.

Application
Selection Property
Validation Focus
AML model selectivity studies
c-KIT selectivity window review
Off‑target kinase endpoint context
Resistance‑mutant profiling
Mutant‑panel sensitivity review
Acquired resistance model interpretation
In vivo AML xenograft models
Oral exposure and tumor inhibition context
PK/PD and model‑response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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